molecular formula C15H13FO3 B6364652 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid CAS No. 1179105-51-1

2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid

Cat. No.: B6364652
CAS No.: 1179105-51-1
M. Wt: 260.26 g/mol
InChI Key: RPGKOUFRUQLEKR-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid is an organic compound that features a fluorinated aromatic ring and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methylphenylboronic acid and 5-methoxybenzoic acid.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to link the two aromatic rings. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of starting materials.

    Optimized Catalysis: Employing optimized catalytic systems to enhance yield and reduce reaction time.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced aromatic compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated aromatic ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

    Binding: The fluorinated aromatic ring enhances binding affinity to target molecules, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methylphenylboronic acid
  • 5-Fluoro-2-methoxyphenylboronic acid
  • 2-Methyl-5-fluorophenylboronic acid

Uniqueness

2-(5-Fluoro-2-methylphenyl)-5-methoxybenzoic acid is unique due to:

  • Structural Features : The combination of a fluorinated aromatic ring and a methoxybenzoic acid moiety.
  • Chemical Properties : Enhanced reactivity and stability compared to similar compounds.
  • Applications : Broader range of applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-4-10(16)7-13(9)12-6-5-11(19-2)8-14(12)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGKOUFRUQLEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681184
Record name 5'-Fluoro-4-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179105-51-1
Record name 5'-Fluoro-4-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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